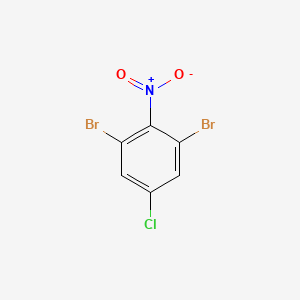

4-Chloro-2,6-dibromonitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

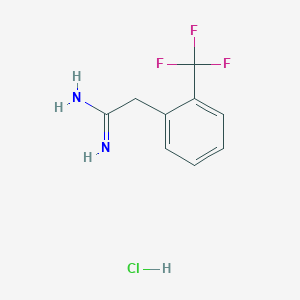

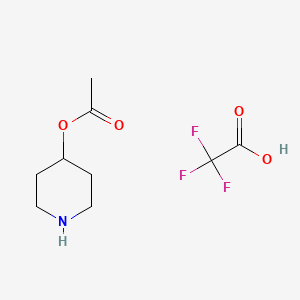

4-Chloro-2,6-dibromonitrobenzene (4-CDBNB) is an organic chemical compound commonly used in various scientific experiments. It has a molecular formula of C6H2Br2ClNO2 and a molecular weight of 315.34 g/mol .

Molecular Structure Analysis

The molecular structure of 4-Chloro-2,6-dibromonitrobenzene involves a benzene ring with chlorine, bromine, and nitro groups attached . A detailed vibrational assignment of fundamental modes of the compound along with calculated IR, Raman intensities, force constants, and normal mode descriptions are reported .Applications De Recherche Scientifique

Synthesis of Tyrian Purple

4-Chloro-2,6-dibromonitrobenzene: is a key intermediate in the synthesis of Tyrian Purple (6,6′-Dibromoindigo), the famous dye of antiquity. The synthetic routes to Tyrian Purple have been critically evaluated for convenience, cost, safety, and yield. The compound serves as a precursor in the oxidative coupling of a 6‑bromoindole derivative, which is essential for the synthesis of this historic dye .

Multistep Organic Syntheses

In organic chemistry, 4-Chloro-2,6-dibromonitrobenzene can be used in multistep synthesis processes. It can undergo various reactions such as nitration, bromination, and coupling to form complex organic compounds. This versatility makes it valuable for constructing molecules with specific properties for research and industrial applications .

Preparation of Brominated Aromatic Compounds

This chemical is utilized in the preparation of brominated aromatic compounds, which are important in various fields such as materials science, pharmaceuticals, and agrochemicals. Its reactivity allows for the introduction of bromine atoms into aromatic rings, which can significantly alter the physical and chemical properties of the resulting compounds .

Electrophilic Aromatic Substitution Reactions

4-Chloro-2,6-dibromonitrobenzene: is an excellent candidate for electrophilic aromatic substitution reactions. These reactions are fundamental in creating a wide range of aromatic compounds, which are the backbone of many drugs, dyes, and polymers .

Development of Dyes and Pigments

Apart from Tyrian Purple, 4-Chloro-2,6-dibromonitrobenzene can be used to develop other dyes and pigments. Its molecular structure allows for the creation of various colorants with applications in textiles, inks, and coatings .

Research in Medicinal Chemistry

In medicinal chemistry, 4-Chloro-2,6-dibromonitrobenzene can be used to synthesize compounds with potential therapeutic effects. Its ability to participate in various chemical reactions makes it a valuable starting material for the development of new drugs .

Propriétés

IUPAC Name |

1,3-dibromo-5-chloro-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2ClNO2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGVCPVDRUOKNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)[N+](=O)[O-])Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,6-dibromonitrobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353808.png)

![6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353811.png)

![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95%](/img/structure/B6353817.png)

![7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353819.png)

![6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353824.png)

![Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B6353840.png)

![Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353846.png)